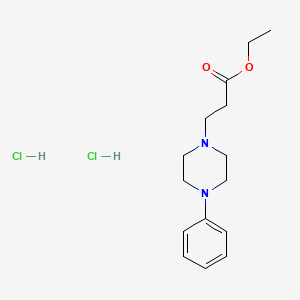
Ethyl 3-(4-phenylpiperazin-1-yl)propanoate dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(4-phenylpiperazin-1-yl)propanoate dihydrochloride is a chemical compound with the molecular formula C15H24Cl2N2O2 and a molecular weight of 335.27 . This compound is known for its unique structure, which includes a phenylpiperazine moiety, making it a valuable tool in various scientific research applications.
Métodos De Preparación
The synthesis of Ethyl 3-(4-phenylpiperazin-1-yl)propanoate dihydrochloride typically involves the reaction of ethyl 3-bromopropanoate with 4-phenylpiperazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Ethyl 3-(4-phenylpiperazin-1-yl)propanoate dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
Ethyl 3-(4-phenylpiperazin-1-yl)propanoate dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for the development of new drugs.
Biology: The compound is used in studies involving receptor binding and neurotransmitter activity due to its phenylpiperazine structure.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(4-phenylpiperazin-1-yl)propanoate dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The phenylpiperazine moiety is known to bind to serotonin and dopamine receptors, modulating their activity and influencing neurotransmission pathways. This interaction can lead to various pharmacological effects, making the compound valuable in neuropharmacological research .
Comparación Con Compuestos Similares
Ethyl 3-(4-phenylpiperazin-1-yl)propanoate dihydrochloride can be compared with other similar compounds, such as:
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: This compound also contains a piperazine moiety and is used in antimicrobial research.
3-(4-(Substituted)-piperazin-1-yl)cinnolines: These compounds are known for their antifungal and antitumor activities.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5: This compound exhibits inhibitory activity against certain enzymes and is used in biochemical assays.
The uniqueness of this compound lies in its specific structure and the resulting pharmacological properties, making it a valuable tool in various fields of research.
Propiedades
Fórmula molecular |
C15H24Cl2N2O2 |
|---|---|
Peso molecular |
335.3 g/mol |
Nombre IUPAC |
ethyl 3-(4-phenylpiperazin-1-yl)propanoate;dihydrochloride |
InChI |
InChI=1S/C15H22N2O2.2ClH/c1-2-19-15(18)8-9-16-10-12-17(13-11-16)14-6-4-3-5-7-14;;/h3-7H,2,8-13H2,1H3;2*1H |
Clave InChI |
QQYFRKJOOYMEFK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCN1CCN(CC1)C2=CC=CC=C2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


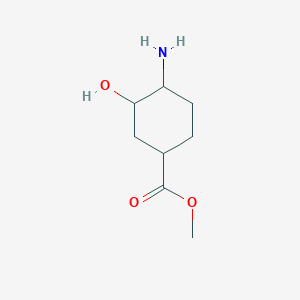
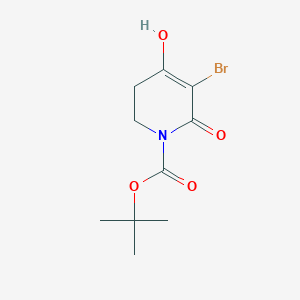


![5,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraen-7-one](/img/structure/B14035577.png)
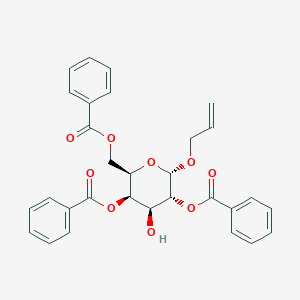
![6-Chloro-7H-dibenzo[c,g]carbazole](/img/structure/B14035586.png)
![N-[(9S,15S,18S,24S)-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B14035595.png)
![Ethyl 6-bromo-3-methylthieno[3,2-B]thiophene-2-carboxylate](/img/structure/B14035608.png)


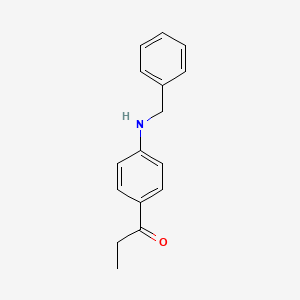
![endo-7-Boc-7-azabicyclo[2.2.1]heptan-2-yl amine racemate](/img/structure/B14035626.png)

